(E)-2-(2-styryl-1H-benzo[d]imidazol-1-yl)acetamide
Description
Significance of Benzimidazole (B57391) Scaffolds in Medicinal Chemistry and Organic Synthesis
The benzimidazole scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is considered a "privileged" structure in the field of medicinal chemistry. nih.govbohrium.comresearchgate.net This designation stems from its remarkable ability to bind to a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. benthamdirect.comnih.govmdpi.com The structural similarity of the benzimidazole nucleus to naturally occurring nucleotides, such as purines, allows these compounds to interact with numerous biopolymers within biological systems. nih.gov
The versatility of the benzimidazole core has been exploited to develop drugs with a wide range of therapeutic applications, including antimicrobial, antiviral, anticancer, anti-inflammatory, analgesic, antihypertensive, and antihistaminic agents. bohrium.comresearchgate.netnih.gov The planar nature of the benzimidazole ring system, combined with its capacity for hydrogen bonding and π-π stacking interactions, contributes to its high affinity for various enzymes and receptors. ijpdd.org
In organic synthesis, the benzimidazole framework serves as a crucial building block for the creation of complex molecules. pnu.ac.ir Numerous synthetic methodologies have been developed for the construction of the benzimidazole ring and its derivatives, reflecting its importance in the preparation of pharmacologically active compounds. pnu.ac.ir The ongoing exploration of novel synthetic routes continues to expand the chemical space accessible to medicinal chemists, facilitating the development of new therapeutic agents. benthamdirect.com
Overview of (E)-2-(2-styryl-1H-benzo[d]imidazol-1-yl)acetamide: Structural Significance and Research Rationale
The compound this compound is a multifaceted molecule that integrates three key structural motifs: the benzimidazole core, a styryl group at the 2-position, and an acetamide (B32628) substituent at the 1-position of the benzimidazole ring. The specific "(E)" designation refers to the stereochemistry of the double bond in the styryl group, indicating a trans configuration.
The structural significance of this compound lies in the synergistic potential of its components. The 2-styryl-benzimidazole portion creates an extended π-conjugated system, which can influence the molecule's photophysical properties and its ability to intercalate with DNA or interact with protein active sites. ijpdd.org The acetamide group, on the other hand, introduces a flexible side chain with hydrogen bond donor and acceptor capabilities, which can modulate the compound's solubility, permeability, and binding affinity to biological targets. turkjps.orgnih.gov
The research rationale for the design and synthesis of this compound is based on the principle of molecular hybridization. By combining the known pharmacophores of styryl-benzimidazoles and benzimidazole-acetamides, researchers aim to create novel compounds with enhanced or unique biological activities. Given the established anticancer, anti-inflammatory, and neuroprotective properties of related derivatives, it is plausible that this compound is being investigated for similar therapeutic applications. ijpdd.orgacs.org
Historical Development and Evolution of Styryl-Benzimidazole and Benzimidazole-Acetamide Derivatives
The exploration of benzimidazole derivatives has a long history, with significant advancements occurring over the past several decades. nih.gov The development of specific subclasses, such as styryl-benzimidazoles and benzimidazole-acetamides, represents a more recent evolution in the quest for novel therapeutic agents.
Styryl-Benzimidazole Derivatives: The introduction of a styryl moiety at the 2-position of the benzimidazole ring has given rise to a class of compounds with a diverse range of biological activities. Research into styryl-benzimidazoles has revealed their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. ijpdd.orgnih.govnih.gov Some styryl-benzimidazole derivatives have been investigated for their ability to inhibit tubulin polymerization, making them of interest in oncology. ijpdd.org Furthermore, their unique structural and photophysical properties have led to their exploration as fluorescent probes and imaging agents. mdpi.com A 1996 patent, for instance, disclosed styryl benzimidazole derivatives as inhibitors of smooth muscle cell proliferation. google.com
Benzimidazole-Acetamide Derivatives: The attachment of an acetamide group to the benzimidazole nucleus has been another fruitful avenue of research in medicinal chemistry. These derivatives have been synthesized and evaluated for a variety of pharmacological effects, notably as anti-inflammatory and neuroprotective agents. nih.govnih.gov Studies have shown that benzimidazole-acetamide derivatives can attenuate neuroinflammation and oxidative stress. acs.orgnih.govmdpi.com The acetamide functional group is a common feature in many established drugs, and its incorporation into the benzimidazole scaffold has been a strategic approach to modulate the pharmacokinetic and pharmacodynamic properties of these compounds. turkjps.orgihmc.us
The following table provides a summary of representative research findings on styryl-benzimidazole and benzimidazole-acetamide derivatives, highlighting the diverse biological activities that form the basis for the investigation of hybrid structures like this compound.
| Derivative Class | Example Compound(s) | Biological Activity Investigated | Key Findings |
| Styryl-Benzimidazoles | 5-(nitro/bromo)-styryl-2-benzimidazoles | Antitubercular, Antibacterial, Antifungal | Certain derivatives showed high antitubercular activity and were effective against a panel of microorganisms. nih.gov |
| Variously substituted 2-styryl-benzimidazoles | Antiviral (against Flaviviridae, Retroviridae, etc.) | Several compounds exhibited anti-BVDV activity, and one derivative was identified as a new lead against RSV. nih.gov | |
| 2-styryl-benzimidazole | Antiproliferative (on human melanoma cells) | Demonstrated broad-spectrum UV filtering activity and antiproliferative effects. mdpi.com | |
| Benzimidazole-Acetamides | Novel acetamide derivatives of 2-aminobenzimidazole (B67599) | Anti-inflammatory, Anti-arthritic | The compounds produced dose-dependent anti-inflammatory activity and reduced edema in an arthritis model. nih.gov |
| Benzimidazole containing acetamide derivatives | Neuroprotective | Ameliorated ethanol-induced oxidative stress, neuroinflammation, and memory impairment in a rat model. nih.gov | |
| Benzimidazole-based acetamide derivatives | Antimicrobial | Some derivatives were identified as promising antibacterial agents against P. aeruginosa and potent antifungal agents against C. krusei. turkjps.org |
Structure
3D Structure
Properties
IUPAC Name |
2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c18-16(21)12-20-15-9-5-4-8-14(15)19-17(20)11-10-13-6-2-1-3-7-13/h1-11H,12H2,(H2,18,21)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAQLNQGGKYRAV-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N2CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N2CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of E 2 2 Styryl 1h Benzo D Imidazol 1 Yl Acetamide
Synthesis of the 2-Styryl-1H-benzo[d]imidazole Core
The foundational structure of the target molecule is the 2-styryl-1H-benzo[d]imidazole scaffold. Its synthesis is a well-established process in heterocyclic chemistry, primarily involving the creation of the benzimidazole (B57391) ring system and the concurrent or subsequent establishment of the styryl substituent.
Condensation Reactions for Benzimidazole Ring Formation
The most direct and widely employed method for constructing the 2-substituted benzimidazole core is the condensation reaction between an o-phenylenediamine (B120857) and an aldehyde. nih.gov For the synthesis of the 2-styryl-1H-benzo[d]imidazole core, o-phenylenediamine is reacted with cinnamaldehyde (B126680). researchgate.net This reaction, often referred to as the Phillips benzimidazole synthesis when using carboxylic acids, has been adapted extensively for aldehydes under various catalytic and reaction conditions. nih.gov
The reaction mechanism generally proceeds through the initial formation of a Schiff base by the reaction of one amino group of o-phenylenediamine with the aldehyde. This is followed by an intramolecular cyclization where the second amino group attacks the imine carbon, leading to a dihydrobenzimidazole intermediate. Subsequent oxidation or elimination of water yields the aromatic benzimidazole ring. mdpi.comnih.gov
A variety of catalysts have been developed to promote this condensation, aiming for higher yields, shorter reaction times, and more environmentally benign conditions. nih.gov These include the use of nano montmorillonite (B579905) clay in solvent-free conditions, zinc oxide nanoparticles (ZnO-NPs) in ethanol, and various Brønsted or Lewis acid catalysts. mdpi.comnih.govpnu.ac.ir The choice of catalyst can significantly influence the efficiency of the reaction.
Table 1: Catalytic Systems for the Synthesis of 2-Aryl-1H-benzo[d]imidazoles
| Catalyst | Reactants | Solvent | Conditions | Yield | Reference |
| ZnO NPs | o-phenylenediamine, Benzaldehyde derivatives | Ethanol | 70 °C, 15 min - 2 h | High | mdpi.comnih.gov |
| Nano montmorillonite clay | o-phenylenediamine, Aromatic aldehydes | Solvent-free | Room Temperature, 10-20 min | High | pnu.ac.ir |
| Fe₃O₄@Silicapropyl@Vanillin/Thiamin NPs | 1,2-diaminobenzene, Aldehydes | Water | Reflux | High | figshare.com |
| Brønsted acidic ionic liquid | o-phenylenediamines, Aldehydes | - | Mild conditions | High | nih.gov |
Stereoselective Synthesis of the (E)-Styryl Moiety
The stereochemistry of the styryl group's double bond is a critical aspect of the target molecule's structure. The "(E)" designation indicates a trans configuration of the phenyl group and the benzimidazole ring relative to the double bond. The most straightforward approach to ensure this specific stereoisomer is to use a starting material that already possesses the desired configuration.
The synthesis typically employs (E)-cinnamaldehyde as the aldehyde component in the condensation reaction. researchgate.net The reaction conditions for the cyclocondensation are generally not harsh enough to cause isomerization of the carbon-carbon double bond, thus the (E) stereochemistry of the cinnamaldehyde is retained in the final 2-styryl-1H-benzo[d]imidazole product. nih.gov This method provides excellent stereoselectivity, making it the preferred route for obtaining the (E)-isomer.
Functionalization at the N1 Position with the Acetamide (B32628) Group
Once the 2-styryl-1H-benzo[d]imidazole core is synthesized, the next step is the introduction of the acetamide group at the N1 position of the benzimidazole ring. This is typically achieved through N-alkylation.
N-Alkylation Strategies for Introducing the Acetamide Moiety
N-alkylation is a fundamental transformation for functionalizing nitrogen-containing heterocycles like benzimidazole. nih.gov The strategy involves the reaction of the N-H group of the benzimidazole with a suitable electrophile. The reaction generally requires a base to deprotonate the weakly acidic N-H proton, generating a more nucleophilic benzimidazolide (B1237168) anion. This anion then attacks the electrophilic carbon of the alkylating agent in a nucleophilic substitution reaction. researchgate.net
Commonly used bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃), while solvents like dimethylformamide (DMF) or acetone (B3395972) are frequently employed. nih.gov The choice of the alkylating agent is crucial for introducing the desired functional group. For the synthesis of the target compound, a haloacetamide, such as 2-chloroacetamide (B119443) or 2-iodoacetamide, serves as the appropriate electrophile. elsevierpure.comrsc.org
Specific Reaction Pathways for Acetamide Attachment
The specific pathway for attaching the acetamide group to the N1 position of 2-styryl-1H-benzo[d]imidazole involves its reaction with 2-chloroacetamide. In a typical procedure, the 2-styryl-1H-benzo[d]imidazole is treated with a base like potassium carbonate in a polar aprotic solvent such as acetone or DMF. This generates the nucleophilic anion, which then reacts with 2-chloroacetamide, displacing the chloride ion to form the N-C bond and yield the final product, (E)-2-(2-styryl-1H-benzo[d]imidazol-1-yl)acetamide.
An alternative, though less direct, route to similar structures involves starting with 2-aminobenzimidazole (B67599). This compound can be reacted with chloroacetyl chloride to form N-(1H-benzo[d]imidazol-2-yl)-2-chloroacetamide. elsevierpure.comrsc.org This intermediate can then be reacted with various nucleophiles. This highlights the regioselectivity of the N-alkylation on the pre-formed 2-styryl-1H-benzo[d]imidazole core, which occurs specifically on the ring nitrogen.
Table 2: Representative Conditions for N-Alkylation of Benzimidazoles
| Benzimidazole Substrate | Alkylating Agent | Base / Solvent | Product Type | Reference |
| 1H-Benzimidazole | Benzyl chloromethyl ether (BOM-Cl) | NaH / DMF | 1-((Benzyloxy)methyl)-1H-benzo[d]imidazole | nih.gov |
| 2-Aminobenzimidazole | 2-Chloroacetyl chloride | Pyridine / Dichloromethane | N-(1H-benzo[d]imidazol-2-yl)-2-chloroacetamide | elsevierpure.comrsc.org |
| Imidazole (B134444) | Morita–Baylis–Hillman acetates | Toluene | N-allyl-substituted imidazole | beilstein-journals.org |
| 2-Mercaptobenzimidazole | Ethyl chloroacetate | - | Ester derivative | nih.gov |
Derivatization Strategies for this compound Analogs
The synthetic pathways described allow for considerable flexibility in creating a wide range of analogs of the target compound. Derivatization can be achieved by modifying the starting materials used in the key synthetic steps.
Modification of the Styryl Moiety : By replacing (E)-cinnamaldehyde with various substituted cinnamaldehydes in the initial condensation step, a diverse library of analogs with different functional groups on the phenyl ring of the styryl group can be synthesized. nih.govresearchgate.net This allows for the systematic exploration of structure-activity relationships.
Modification of the Benzimidazole Core : The use of substituted o-phenylenediamines as starting materials enables the introduction of substituents at the 4, 5, 6, or 7-positions of the benzimidazole ring system. nih.gov Halogen, alkyl, or nitro groups can be incorporated in this manner.
Modification of the Acetamide Group : While the target compound features an acetamide group, the N-alkylation step can be performed with a variety of other alkylating agents. Using different N-substituted 2-chloroacetamides or other electrophiles can introduce different functionalities at the end of the N1 side chain, leading to a broad class of related compounds. nih.gov
Modifications on the Styryl Phenyl Ring
The styryl phenyl ring of the parent compound offers a prime site for introducing various substituents to investigate their electronic and steric effects. A common synthetic route to achieve these modifications involves the condensation reaction between appropriately substituted cinnamaldehydes and an N-substituted o-phenylenediamine precursor. This approach allows for the incorporation of a wide array of functional groups onto the phenyl ring.
Table 1: Examples of Substituents on the Styryl Phenyl Ring in Analogous Benzimidazole Derivatives
| Substituent (R) | Position | Potential Electronic Effect |
|---|---|---|
| -H | --- | Neutral |
| -Cl | 2- or 4- | Electron-withdrawing, Inductive |
| -F | 4- | Electron-withdrawing, Inductive |
| -OH | 2- or 4- | Electron-donating, Resonance |
| -NO₂ | 2- | Strongly Electron-withdrawing |
This table is illustrative of modifications made to similar styryl benzimidazole scaffolds as reported in the literature. researchgate.net
Substituent Effects on the Benzimidazole Ring System
The benzimidazole core is another key area for structural modification. The synthesis of these derivatives often starts with a substituted o-phenylenediamine. For example, using a 4-substituted o-phenylenediamine in the initial condensation step leads to a 6-substituted benzimidazole ring in the final product. Structure-activity relationship studies on various benzimidazole-based compounds have highlighted that the N-1, C-2, and C-5/6 positions are crucial for pharmacological effects. nih.gov
The introduction of substituents on the benzene (B151609) part of the benzimidazole ring can impact the electronic environment of the heterocyclic system. For example, the synthesis of styrylbenzimidazole (SBIM) derivatives has been achieved using 4-iodobenzene-1,2-diamine, which places an iodine atom at the 6-position of the resulting benzimidazole ring. nih.gov This halogen atom can serve as a handle for further chemical transformations or for radiolabeling studies. Similarly, chloro or nitro groups have been introduced at the 6-position, which can significantly influence the molecule's biological activity profile. nih.gov
Table 2: Impact of Substituents on the Benzimidazole Ring in Related Compounds
| Substituent | Position | Synthetic Precursor | Noted Effects in Analogous Systems |
|---|---|---|---|
| -Cl | 6- | 4-chloro-o-phenylenediamine | Modulates biological activity |
| -NO₂ | 6- | 4-nitro-o-phenylenediamine | Modulates biological activity |
Variations within the Acetamide Side Chain
The N-1 acetamide side chain, -CH₂CONH₂, is a critical functional group that can be readily modified. The synthesis typically involves N-alkylation of the pre-formed (E)-2-styryl-1H-benzimidazole core with a suitable 2-haloacetamide derivative. A general synthetic pathway involves reacting the benzimidazole with a compound like 2-chloroacetamide in the presence of a base.
Further chemical transformations can be carried out on the acetamide moiety itself. For instance, the terminal amide can be hydrolyzed, reduced, or serve as a precursor for the synthesis of more complex side chains. A common strategy in medicinal chemistry involves reacting a precursor like 2-chloro-N-[1-(substituted)-1H-benzimidazol-2-yl]acetamide with various primary or secondary amines to generate a library of N-substituted acetamide derivatives. nih.govzu.ac.ae This approach allows for the introduction of diverse functional groups, which can influence properties such as solubility, hydrogen bonding capacity, and interaction with biological targets. nih.govzu.ac.ae
Studies on related benzimidazole acetamide derivatives have shown that this side chain is a key modulator of the compound's properties. nih.govzu.ac.ae The flexibility of the acetamide linker allows the attached functional groups to adopt various conformations, which can be crucial for binding to target receptors. cnr.it
Table 3: Synthetic Strategies for Modifying the Acetamide Side Chain
| Precursor Moiety | Reagent | Resulting Modification |
|---|---|---|
| N-1H of Benzimidazole | Chloroacetyl chloride | Forms N-1-chloroacetamide intermediate |
| N-1-chloroacetamide | Various amines (e.g., 4-methoxyaniline, Dodecylamine) | N-1-substituted aminoacetamides |
These synthetic variations underscore the chemical tractability of the this compound scaffold, making it an attractive platform for developing new compounds with tailored properties.
Biological Activities and Pharmacological Potential of E 2 2 Styryl 1h Benzo D Imidazol 1 Yl Acetamide and Its Analogs in Vitro and Preclinical Investigations
Antimicrobial Efficacy
Derivatives based on the 2-styryl-1H-benzo[d]imidazole and related benzimidazole (B57391) acetamide (B32628) structures have demonstrated significant antimicrobial properties across various studies. Their efficacy has been evaluated against a wide range of pathogenic bacteria and fungi, including drug-resistant strains, highlighting their potential as lead compounds for the development of new anti-infective agents.
Antibacterial Activity Profiles
The antibacterial potential of benzimidazole acetamide analogs has been extensively studied, revealing varied activity against both Gram-positive and Gram-negative bacteria. The structural modifications on the benzimidazole ring and the acetamide moiety have been shown to significantly influence the antibacterial spectrum and potency.
Several studies have reported the potent activity of benzimidazole acetamide derivatives against Gram-positive bacteria. A novel series of benzimidazole-N-phenyl acetamides demonstrated high potency against Staphylococcus aureus and Bacillus subtilis, with some compounds exhibiting Minimum Inhibitory Concentration (MIC) values as low as 6.25–12.5 μg/mL. ijpsdronline.com Another study found that incorporating an aromatic ring into the amine group of 2-(1H-benzo[d]imidazol-1-yl)acetamide derivatives favored antibacterial action against Gram-positive bacteria like S. aureus and B. subtilis. jetir.org
Furthermore, 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have shown remarkable efficacy, with the most active compounds displaying MIC values of less than 1 µg/mL against both methicillin-sensitive (S. aureus) and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Similarly, certain N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives were found to be potent against MSSA and MRSA, with MICs ranging from 2 to 16 μg/mL. nih.gov The antibacterial activity of various benzimidazole derivatives against Gram-positive strains is summarized below.
| Compound Class | Bacterial Strain | MIC (μg/mL) | Reference |
| Benzimidazole-N-phenyl acetamides (6e, 6f, 6l, 6m) | Staphylococcus aureus | 6.25 - 12.5 | ijpsdronline.com |
| Benzimidazole-N-phenyl acetamides (6e, 6f, 6l, 6m) | Bacillus subtilis | 6.25 - 12.5 | ijpsdronline.com |
| Benzimidazole derivative (11d) | Staphylococcus aureus | 2 | researchgate.net |
| Benzimidazole derivative (11d) | Bacillus subtilis | 2 | researchgate.net |
| Benzimidazole derivative (11d) | Micrococcus luteus | 4 | researchgate.net |
| Indolylbenzo[d]imidazoles (3ao, 3aq) | Staphylococcus aureus (incl. MRSA) | < 1 | nih.gov |
| N-substituted 6-(chloro/nitro)-1H-benzimidazoles (1d, 2d, 3s, 4b, 4k) | Staphylococcus aureus (MSSA & MRSA) | 2 - 16 | nih.gov |
The efficacy of benzimidazole acetamide analogs against Gram-negative bacteria has also been established, although the outer membrane of these bacteria can pose a significant permeability barrier. nih.gov Nevertheless, certain derivatives have shown promising activity. For instance, a series of benzimidazole-based acetamide compounds (2b-2g) exhibited notable antibacterial activity against Pseudomonas aeruginosa, with a MIC value of 125 µg/mL, which was comparable to the standard antibiotic streptomycin. turkjps.orgresearchgate.net
In another study, novel benzimidazole acetamide derivatives (6e, 6f, 6l, and 6m) were highly potent against Escherichia coli, P. aeruginosa, and Klebsiella pneumoniae, with MIC values in the range of 6.25–12.5 μg/mL. ijpsdronline.com Research into overcoming efflux pump-mediated resistance in Gram-negative bacteria has shown that while some benzimidazole derivatives lack activity against wild-type strains, their efficacy can be restored when used in combination with agents like colistin. nih.govnih.gov This synergistic effect was observed against E. coli, K. pneumoniae, and P. aeruginosa, with MIC values dropping to a range of 4–16 μg/mL. nih.govnih.gov
| Compound Class | Bacterial Strain | MIC (μg/mL) | Notes | Reference |
| Benzimidazole-based acetamides (2b-2g) | Pseudomonas aeruginosa | 125 | - | turkjps.orgresearchgate.net |
| Benzimidazole-N-phenyl acetamides (6e, 6f, 6l, 6m) | Escherichia coli | 6.25 - 12.5 | - | ijpsdronline.com |
| Benzimidazole-N-phenyl acetamides (6e, 6f, 6l, 6m) | Pseudomonas aeruginosa | 6.25 - 12.5 | - | ijpsdronline.com |
| Benzimidazole-N-phenyl acetamides (6e, 6f, 6l, 6m) | Klebsiella pneumoniae | 6.25 - 12.5 | - | ijpsdronline.com |
| Benzimidazole derivative (6c) | E. coli, K. pneumoniae, P. aeruginosa | 8 - 16 | In combination with colistin | nih.gov |
| Benzimidazole derivative (25d) | E. coli, K. pneumoniae, P. aeruginosa | 4 - 16 | In combination with colistin | nih.gov |
Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to conventional antibiotics. Research into benzimidazole derivatives has revealed their potential to inhibit biofilm formation. A benzimidazole derivative, identified as ABC-1, was found to be a broad-spectrum inhibitor of biofilm formation in several pathogens, including P. aeruginosa and methicillin-resistant S. aureus (MRSA), under both static and flow conditions. nih.gov Similarly, certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives demonstrated excellent activity in not only inhibiting the formation of S. aureus biofilms but also in eradicating cells within mature biofilms. nih.gov
Antifungal Activity Profiles (e.g., C. albicans, C. neoformans, A. niger)
In addition to antibacterial properties, benzimidazole acetamide and its analogs have been investigated for their antifungal potential. Studies have shown that specific structural features can confer potent activity against a range of fungal pathogens. For example, dithiocarbamate-substituted benzimidazole acetamide derivatives were identified as the most effective antifungal agents against Candida krusei, with a MIC of 125 µg/mL. turkjps.orgresearchgate.net
A broader investigation into bisbenzimidazole derivatives revealed moderate to excellent antifungal activity against various strains of Candida and Aspergillus, with MIC values ranging from 0.975 to 15.6 µg/mL. nih.gov Other studies have also confirmed the antifungal potential of benzimidazole derivatives against clinically relevant fungi. Indolylbenzo[d]imidazole analogs showed high activity against Candida albicans, with MIC values as low as 3.9 µg/mL for the most potent compounds. nih.gov Another derivative, compound 4k, was potent against both C. albicans and Aspergillus niger, with MICs of 8 and 16 μg mL−1, respectively. nih.gov
| Compound Class | Fungal Strain | MIC (μg/mL) | Reference |
| Dithiocarbamate-substituted benzimidazole acetamides (2p, 2s, 2t, 2u) | Candida krusei | 125 | turkjps.orgresearchgate.net |
| Bisbenzimidazole derivatives | Candida and Aspergillus spp. | 0.975 - 15.6 | nih.gov |
| Indolylbenzo[d]imidazoles (3ad, 3ag, 3aq) | Candida albicans | 3.9 | nih.gov |
| N-substituted 6-(chloro/nitro)-1H-benzimidazole (4k) | Candida albicans | 8 | nih.gov |
| N-substituted 6-(chloro/nitro)-1H-benzimidazole (4k) | Aspergillus niger | 16 | nih.gov |
Antitubercular Activity Profiles
The emergence of multidrug-resistant tuberculosis has necessitated the search for novel therapeutic agents. Benzimidazole derivatives, including analogs of (E)-2-(2-styryl-1H-benzo[d]imidazol-1-yl)acetamide, have shown considerable promise in this area. A series of novel benzimidazole acetamide derivatives were evaluated for their activity against Mycobacterium tuberculosis, with the most active compounds (6e, 6f, and 6l) displaying a MIC of 25 μg/mL. ijpsdronline.com
Structurally similar 2-heterostyrylbenzimidazole derivatives have also been synthesized and tested against the M. tuberculosis H37Rv strain. researchgate.net The most potent compound in this series demonstrated a promising MIC of 16 μg/mL. researchgate.net Other research efforts have yielded even more potent compounds; one novel benzimidazole derivative was found to be highly active against the H37Rv strain with a MIC of 0.112 μM. nih.govresearchgate.net Furthermore, 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides have also been assessed for their in vitro and in vivo antitubercular activity, identifying several active compounds. nih.govnih.gov These findings underscore the potential of the benzimidazole scaffold in developing new treatments for tuberculosis. nih.gov
| Compound Class | M. tuberculosis Strain | MIC | Reference |
| Benzimidazole acetamide derivatives (6e, 6f, 6l) | H37Rv | 25 μg/mL | ijpsdronline.com |
| 2-heterostyrylbenzimidazole derivative (5f) | H37Rv | 16 μg/mL | researchgate.net |
| Novel benzimidazole derivative (5g) | H37Rv | 0.112 μM | nih.govresearchgate.net |
| Benzimidazolium salt (7h) | H37Rv | 2 μg/mL | nih.gov |
Activity Against Mycobacterium tuberculosis Strains (e.g., H37Rv)
A variety of benzimidazole derivatives have demonstrated promising in vitro activity against Mycobacterium tuberculosis H37Rv, the primary causative agent of tuberculosis. researchgate.netnih.govnih.gov Studies have shown that these compounds can exhibit significant antimycobacterial effects, with some analogs displaying potency greater than the first-line anti-TB drug, isoniazid. nih.gov
The core structure of benzimidazole has been a focal point for the development of new antitubercular agents, particularly in light of increasing drug-resistant strains. semanticscholar.org Research has explored various substitutions on the benzimidazole scaffold to enhance its antimycobacterial efficacy. For instance, the introduction of a trifluoromethyl group has been identified as an important factor in conferring potent activity against both drug-sensitive and drug-resistant M. tuberculosis strains.
In one study, a series of 2,5-disubstituted benzimidazole derivatives were synthesized and screened against the H37Rv strain, revealing minimum inhibitory concentration (MIC) values ranging from 0.195 to 100 µM. nih.gov Another investigation into novel trisubstituted benzimidazoles reported MIC values in the range of 0.5-6 µg/mL against the same strain. nih.gov These findings underscore the potential of the benzimidazole framework as a source of new drug candidates for tuberculosis treatment.
| Compound Series | Reported MIC Range | Reference |
|---|---|---|
| 2,5-disubstituted benzimidazoles | 0.195-100 µM | nih.gov |
| Trisubstituted benzimidazoles | 0.5-6.1 µg/mL | nih.gov |
| Benzimidazolium salts | >4 µg/mL (most), 2 µg/mL (one compound) | researchgate.net |
Mycobacterial Enzyme Inhibition Studies (e.g., Isocitrate Lyase, Pantothenate Synthetase, Chorismate Mutase)
The mechanism of action for many antitubercular compounds involves the inhibition of essential mycobacterial enzymes that are absent in humans, making them attractive drug targets. nih.gov For benzimidazole derivatives, research has pointed towards the inhibition of several key enzymes necessary for the survival and growth of M. tuberculosis.
Isocitrate Lyase (ICL): This enzyme is crucial for the glyoxylate (B1226380) shunt, a metabolic pathway that allows the bacterium to survive on fatty acids as a carbon source, particularly during the persistent phase of infection. nih.gov The absence of this pathway in mammals makes ICL a prime target for new anti-TB drugs. nih.gov Various inhibitors of ICL have been reviewed, including structural analogs of metabolic intermediates like 3-nitropropionate and itaconate. nih.gov
Pantothenate Synthetase: This enzyme is involved in the biosynthesis of pantothenate (vitamin B5), an essential precursor for coenzyme A. nih.gov The pantothenate pathway is considered a promising target for novel antitubercular drugs. nih.gov Molecular docking studies have suggested that 2-heterostyrylbenzimidazoles can bind to the active site of pantothenate synthetase, indicating their potential as inhibitors. nih.gov
Chorismate Mutase: This enzyme is a key component of the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids. mdpi.com The absence of this pathway in humans makes it an attractive target for antimicrobial agents. Inhibition of enzymes within this pathway, such as chorismate mutase, would disrupt essential metabolic processes in M. tuberculosis.
Anticancer and Antiproliferative Mechanisms
In Vitro Cytotoxicity Against Cancer Cell Lines (e.g., MCF7, HCT116, H460, A549, HepG2, PC3, K-562, HL-60, A2780)
Benzimidazole derivatives have demonstrated significant cytotoxic effects against a wide range of human cancer cell lines in vitro. These compounds have shown dose-dependent inhibition of cell proliferation, with some derivatives exhibiting high potency.
Studies have reported the cytotoxic activity of various benzimidazole analogs against cell lines such as:
A549 (lung carcinoma): Benzimidazole derivatives have shown potent cytotoxic effects against A549 cells. nih.gov
HepG2 (liver carcinoma): Significant dose-dependent cytotoxicity has been observed in HepG2 cells, with some benzimidazole compounds showing stronger effects than the standard anticancer drug cisplatin.
MCF-7 (breast carcinoma): Benzimidazole derivatives have exhibited notable inhibitory effects on the growth of MCF-7 cells.
HCT116 (colon carcinoma): The antiproliferative effects of benzimidazole derivatives have been demonstrated against HCT-116 cells. nih.gov
The cytotoxic potential of these compounds is often evaluated by determining their IC50 values, which represent the concentration required to inhibit 50% of cell growth.
| Cell Line | Cancer Type | Reported IC50 Values (µM) | Reference |
|---|---|---|---|
| A549 | Lung Carcinoma | 15.80 | |
| HepG2 | Liver Carcinoma | 15.58 | |
| MCF-7 | Breast Carcinoma | 22.41 | |
| HCT-116 | Colon Carcinoma | 29.5 - 57.9 | nih.gov |
Investigation of Cellular Targets and Signaling Pathways for Antiproliferative Action
The antiproliferative activity of benzimidazole derivatives is attributed to their interaction with various cellular targets and modulation of key signaling pathways involved in cancer cell growth and survival.
One of the primary mechanisms of action for some benzimidazole compounds is the inhibition of tubulin polymerization. semanticscholar.org By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.
Furthermore, benzimidazole derivatives have been investigated as inhibitors of crucial signaling molecules like the Epidermal Growth Factor Receptor (EGFR). nih.gov EGFR is a receptor tyrosine kinase that plays a significant role in cell proliferation and is often overexpressed in various cancers. nih.gov Inhibition of EGFR can block downstream signaling pathways that promote tumor growth.
Apoptosis, or programmed cell death, is another key mechanism induced by these compounds. Studies have shown that benzimidazole derivatives can trigger apoptosis by activating caspases (such as caspase-3 and caspase-8), upregulating pro-apoptotic proteins like Bax, and downregulating anti-apoptotic proteins like Bcl-2. nih.gov
Anti-inflammatory Properties
Cyclooxygenase (COX) Inhibition Studies (COX-1, COX-2)
Benzimidazole derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. nih.gov COX enzymes, which exist as two main isoforms, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, key mediators of inflammation. nih.gov
While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions, COX-2 is typically induced at sites of inflammation. nih.gov Therefore, selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition. nih.gov
In vitro studies have demonstrated that certain benzimidazole derivatives can inhibit both COX-1 and COX-2 enzymes. nih.gov The inhibitory activity is often quantified by IC50 values, indicating the concentration of the compound required to inhibit 50% of the enzyme's activity. The selectivity of a compound for COX-2 over COX-1 is determined by the ratio of their respective IC50 values, known as the selectivity index (SI).
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| 3e | 133.2 | 0.57 | 233.6 | rsc.org |
| 3f | 174.6 | 0.72 | 242.4 | rsc.org |
| 3r | 128.4 | 0.68 | 188.8 | rsc.org |
| 3s | 134.5 | 0.72 | 186.8 | rsc.org |
| Celecoxib (Standard) | >100 | 0.30 | >303 | rsc.org |
Antimalarial Activity
The benzimidazole nucleus is a key component in a variety of compounds investigated for their antimalarial properties. researchgate.netresearchgate.net Research into benzimidazole derivatives has shown promising results against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govnih.gov
Studies on 2-phenyl-1H-benzimidazole derivatives have demonstrated significant in vitro activity against P. falciparum, with some of the most potent compounds exhibiting IC50 values ranging from 18 nM to 1.30 µM. nih.gov The structural similarity of these compounds to this compound suggests that the styrylbenzimidazole scaffold is a promising area for the development of new antimalarial agents. While direct studies on the named compound are not extensively documented in the reviewed literature, the activity of its analogs provides a strong rationale for its potential in this therapeutic area. For instance, certain 2-aminobenzimidazole (B67599) compounds have been identified as potent anti-Plasmodium agents, with hit compounds showing IC50 values as low as 79 nM against chloroquine-sensitive strains. nih.gov
| Compound Class | P. falciparum Strain | Activity (IC50/EC50) | Reference |
| 2-phenyl-1H-benzimidazole derivatives | - | 18 nM - 1.30 µM | nih.gov |
| 2-aminobenzimidazole hit compound | NF54 (chloroquine-sensitive) | 79 nM | nih.gov |
| N-aryl acetamide derivatives | - | 0.001–0.004 µM | lshtm.ac.uk |
Anthelmintic Activity
Benzimidazole derivatives are a cornerstone in the treatment of helminth infections. hygeiajournal.comnih.gov Their broad-spectrum activity has made them vital in both human and veterinary medicine. derpharmachemica.com The mechanism of action for many benzimidazole anthelmintics involves the inhibition of tubulin polymerization in the parasite.
Research on novel benzimidazole derivatives continues to yield compounds with significant anthelmintic properties. For instance, studies on various 2-substituted benzimidazoles have demonstrated potent activity against earthworms, which are often used as a preliminary model for anthelmintic screening. hygeiajournal.com In one study, 2-phenylbenzimidazole (B57529) showed a rapid paralytic and lethal effect on Pheretima posthuma. hygeiajournal.com
Furthermore, new 2-styryl-1,3-benzimidazole derivatives have been prepared and tested in vitro against Caenorhabditis elegans, a free-living nematode widely used in anthelmintic research. researchgate.net While specific data for this compound was not detailed, the demonstrated activity of structurally related styryl benzimidazoles points to a promising avenue of investigation. researchgate.net A study on thiazolo[3,2-a]benzimidazole derivatives also identified compounds with significant efficacy against Pheretima posthuma. nih.gov
| Compound/Analog | Organism | Activity Metric | Result | Reference |
| 2-phenylbenzimidazole | Pheretima posthuma | Time to paralysis | 0.931 ± 0.231 min | hygeiajournal.com |
| 2-phenylbenzimidazole | Pheretima posthuma | Time to death | 1.317 ± 0.149 min | hygeiajournal.com |
| Thiazolo[3,2-a]benzimidazole derivative (3a) | Pheretima posthuma | - | Effective | nih.gov |
| Thiazolo[3,2-a]benzimidazole derivative (5i) | Pheretima posthuma | - | Effective | nih.gov |
Antiviral Activity
The benzimidazole scaffold has been identified in numerous compounds exhibiting a broad range of antiviral activities. researchgate.net Analogs of this compound have been investigated for their potential to inhibit the replication of various viruses.
For instance, a study on heterocyclic benzimidazole derivatives bearing a 1,3,5-triazine (B166579) group showed that some compounds were highly active against Herpes Simplex Virus-1 (HSV-1). researchgate.net The most potent of these compounds demonstrated EC50 concentrations of 2.9 and 3.4 µg/mL. researchgate.net This suggests that the benzimidazole core can be effectively modified to produce potent antiviral agents.
Moreover, research into pyridobenzothiazolone (PBTZ) analogues, which share some structural similarities with benzimidazoles, has identified compounds with broad-spectrum inhibitory activity against several respiratory viruses, including respiratory syncytial virus (RSV), human coronavirus type OC43 (HCoV-OC43), and influenza virus type A (IFV-A). mdpi.com The hit compound from this study showed EC50 values in the low micromolar range against these viruses. mdpi.com These findings underscore the potential of related heterocyclic systems in the development of broad-spectrum antiviral therapeutics.
| Compound Class | Virus | Activity (EC50) | Reference |
| Benzimidazole-triazine derivative (8a) | HSV-1 | 2.9 µg/mL | researchgate.net |
| Benzimidazole-triazine derivative (8b) | HSV-1 | 3.4 µg/mL | researchgate.net |
| Pyridobenzothiazolone (PBTZ) analogue | RSV, HCoV-OC43, IFV-A | Low micromolar range | mdpi.com |
Antioxidant Properties
Oxidative stress is implicated in the pathogenesis of numerous diseases, making the search for effective antioxidants a key area of research. Benzimidazole-containing acetamide derivatives have been investigated for their neuroprotective effects, which are partly attributed to their antioxidant properties. nih.govnih.gov
In a study investigating the effects of benzimidazole containing acetamide derivatives on ethanol-induced neurodegeneration, treatment with these compounds was found to ameliorate oxidative stress. nih.govnih.gov Specifically, the derivatives helped to restore the levels of crucial antioxidant enzymes like glutathione (B108866) (GSH) and glutathione S-transferase (GST) in brain tissue. nih.gov They also led to a decrease in the levels of nitric oxide (NO), a reactive nitrogen species. nih.gov
Other studies on different series of benzimidazole derivatives have also highlighted their radical scavenging capabilities. researchgate.net In assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals, certain benzimidazole analogs showed very good scavenging activity. researchgate.net The antioxidant potential of flavonoid acetamide derivatives has also been demonstrated, with IC50 values in the DPPH assay ranging from 31.52 to 198.41 µM. mdpi.com
| Compound Class | Antioxidant Effect | Model/Assay | Reference |
| Benzimidazole acetamide derivatives | Attenuated downregulation of GSH and GST | Ethanol-induced neurodegeneration in rats | nih.gov |
| Benzimidazole acetamide derivatives | Decreased levels of NO | Ethanol-induced neurodegeneration in rats | nih.gov |
| Benzimidazole derivatives (4b, 6a, 6b, 7a, 7b) | Good scavenging activity | DPPH and ABTS assays | researchgate.net |
| Flavonoid acetamide derivatives | Radical scavenging | DPPH assay (IC50: 31.52–198.41 µM) | mdpi.com |
Enzyme Inhibitory Activities
The inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. physchemres.orgnih.govnih.gov Several benzimidazole derivatives have been identified as potent AChE inhibitors. nih.govnih.gov In one study, benzimidazole-triazole derivatives were synthesized and evaluated for their AChE inhibitory activity. nih.govnih.gov The most active compounds, which featured a 3,4-dihydroxy substitution on a phenyl ring and a chloro substitution on the benzimidazole ring, exhibited IC50 values of 31.9 ± 0.1 nM and 29.5 ± 1.2 nM, respectively. nih.govnih.gov These values are comparable to that of the standard drug donepezil (B133215) (IC50 = 21.8 ± 0.9 nM). nih.gov
Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. nih.govnih.gov Novel 2-substituted-benzimidazole-6-sulfonamides have been investigated as CA inhibitors, showing promising selectivity towards tumor-associated CA IX and XII isoforms. nih.gov Another study on benzimidazole-hydrazone derivatives also identified compounds with strong inhibitory activity against CA IX. nih.gov
| Compound Class | Target Enzyme | Activity (IC50/Ki) | Reference |
| Benzimidazole-triazole derivative (3d) | Acetylcholinesterase (AChE) | IC50: 31.9 ± 0.1 nM, Ki: 26.2 nM | nih.govnih.gov |
| Benzimidazole-triazole derivative (3h) | Acetylcholinesterase (AChE) | IC50: 29.5 ± 1.2 nM, Ki: 24.8 nM | nih.govnih.gov |
| 2-substituted-benzimidazole-6-sulfonamides | Carbonic Anhydrase (CA) IX and XII | Potent and selective inhibition | nih.gov |
| Benzimidazole-hydrazone derivatives (3d, 3j) | Carbonic Anhydrase (CA) IX | Strongest inhibition in the series | nih.gov |
Structure Activity Relationship Sar Studies of E 2 2 Styryl 1h Benzo D Imidazol 1 Yl Acetamide Derivatives
Impact of Styryl Moiety Stereochemistry (E- vs. Z- Isomers) on Biological Activity
The stereochemistry of the vinyl linker in the styryl moiety, which gives rise to (E)- and (Z)-isomers, can significantly influence the biological activity of the compound. The spatial arrangement of the phenyl ring relative to the benzimidazole (B57391) core affects how the molecule binds to its biological target.
In many classes of compounds, including those with a similar hydrazone C=N double bond, the geometric isomerism plays a crucial role. Often, one isomer is significantly more active than the other. For instance, studies on related hydrazone derivatives have shown that the (Z)-isomer can exhibit stronger antibacterial activity than its (E)-counterpart. nih.gov This difference is sometimes attributed to the ability of the (Z)-isomer to form a stable, planar conformation through strong intramolecular hydrogen bonding, which may facilitate a more effective interaction with the active site of a biological target. nih.gov While specific comparative data for the (E)- and (Z)-isomers of 2-(2-styryl-1H-benzo[d]imidazol-1-yl)acetamide are not extensively detailed, the general principle holds that the geometry around the double bond is a key determinant of pharmacological efficacy. The (E)-isomer, which is typically more thermodynamically stable, presents a more linear and extended conformation, which will have distinct binding characteristics compared to the more compact shape of the (Z)-isomer.
Table 1: Postulated Impact of Styryl Moiety Stereochemistry on Activity
| Isomer | Conformation | Potential Activity Impact | Rationale |
|---|---|---|---|
| (E)-Isomer | Extended, linear | May fit into elongated binding pockets. | Thermodynamically more stable. |
| (Z)-Isomer | Compact, bent | May exhibit higher activity due to specific conformational fit or intramolecular hydrogen bonding. nih.gov | Planar structure can enhance binding affinity. nih.gov |
Influence of Substituents on the Styryl Phenyl Ring on Biological Efficacy
Modifications to the phenyl ring of the styryl group provide a valuable opportunity to fine-tune the electronic and steric properties of the molecule, thereby modulating its biological efficacy. The nature and position of substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—can alter the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for the target.
Studies on various 2-styryl-benzimidazole derivatives have shown that the introduction of substituents can lead to significant changes in activity. For example, in a series of 2-styryl-benzoyl-1H-benzimidazoles, compounds with electron-donating groups (such as chloro, oxygen, and sulfur-containing moieties) demonstrated enhanced antitubercular activity. nih.gov Similarly, in other related heterocyclic systems, styryl derivatives with substituents like hydroxyl (-OH), methoxy (B1213986) (-OCH3), and dimethylamino (-N(CH3)2) have shown potent anti-inflammatory or antioxidant activity. nih.gov The position of the substituent (ortho, meta, or para) is also critical, as it dictates the spatial orientation of the functional group and its ability to interact with specific residues in a receptor's binding site.
Table 2: Effect of Styryl Phenyl Ring Substituents on Biological Activity in Related Benzimidazoles
| Substituent (Position) | Type | Observed Effect on Activity | Example Compound Class |
|---|---|---|---|
| Methoxy (-OCH3) | EDG | Increased antitubercular activity nih.gov | 2-styryl-benzoyl-1H-benzimidazoles |
| Chloro (-Cl) | EWG (weak) | Increased antitubercular activity nih.gov | 2-styryl-benzoyl-1H-benzimidazoles |
| Hydroxyl (-OH) | EDG | Potent anti-inflammatory activity nih.gov | (E)-2-(3-(substitutedstyryl)-dihydropyrazol-1-yl)benzothiazoles |
Role of Benzimidazole Core Substitutions on Activity Modulation
The benzimidazole core is a privileged scaffold in medicinal chemistry, and substitutions on its benzene (B151609) ring (typically at the C5 and C6 positions) or the N1 nitrogen are known to significantly modulate pharmacological activity. ijpdd.org These modifications can influence the molecule's electronic properties, solubility, and ability to form hydrogen bonds.
Table 3: Influence of Benzimidazole Core Substitutions on Activity in Various Derivatives
| Position of Substitution | Substituent Type | General Impact on Activity | Reference Context |
|---|---|---|---|
| N1 | Alkyl, Benzyl | Often enhances activity by increasing lipophilicity and modifying conformation. srrjournals.com | Anti-inflammatory benzimidazoles |
| C2 | Phenyl, Pyridyl | Crucial for activity; substitutions on this ring are key for SAR. | hTRPV-1 antagonists |
| C5/C6 | Nitro, Amino, Methyl | Highly dependent on the substituent's electronic properties; can either increase or abolish activity. | Anti-inflammatory agents |
| C5/C6 | Halogens (e.g., -Cl) | Can enhance binding and improve pharmacokinetic properties. | Antiprotozoal benzimidazoles |
Significance of the Acetamide (B32628) Side Chain Modifications on Pharmacological Profiles
The N-acetamide group at the N1 position of the benzimidazole ring is a key structural feature that can be modified to alter the compound's pharmacological profile. The acetamide moiety can participate in hydrogen bonding and its length, flexibility, and terminal groups can be altered to optimize interactions with biological targets.
Modifications can include:
Altering the linker length: Changing from an acetamide (two-carbon chain) to a propanamide or butanamide can change the distance between the benzimidazole core and any terminal functional group, which can be critical for aligning with binding sites.
Substituting on the amide nitrogen: Introducing different groups on the amide nitrogen can significantly impact activity. Studies on related benzimidazole-acetamide derivatives have shown that attaching various substituted anilines or other aromatic rings can produce potent antimicrobial or anticancer agents. nih.gov
Conversion to other functional groups: The terminal amide can be hydrolyzed to a carboxylic acid or converted to an ester or a more complex hydrazone. For example, converting a related acetohydrazide side chain into various N-benzylideneacetohydrazide derivatives led to compounds with excellent antitumor activity. nih.gov
These modifications highlight the versatility of the side chain in modulating the compound's properties, turning a moderately active compound into a highly potent and selective agent.
Table 4: Potential Modifications of the Acetamide Side Chain and Their Pharmacological Significance
| Modification | Rationale | Potential Pharmacological Outcome |
|---|---|---|
| Varying alkyl chain length | Optimizes spatial orientation and flexibility. | Improved binding affinity and selectivity. |
| N-substitution with cyclic/aromatic groups | Introduces additional binding interactions (e.g., π-π stacking). | Enhanced potency (e.g., antimicrobial, anticancer). nih.gov |
| Conversion to hydrazones | Creates a new pharmacophore with different hydrogen bonding capabilities. nih.gov | Novel biological activities (e.g., antitumor). nih.gov |
Pharmacophore Identification and Optimization for Enhanced Bioactivity
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For the (E)-2-(2-styryl-1H-benzo[d]imidazol-1-yl)acetamide scaffold, a pharmacophore model would likely include several key features derived from its structure.
A typical pharmacophore model for this class of compounds might consist of:
Aromatic Rings (R): At least two aromatic features, one corresponding to the benzimidazole core and another to the styryl phenyl ring. These are crucial for hydrophobic and π-π stacking interactions. nih.gov
Hydrogen Bond Acceptors (A): The carbonyl oxygen of the acetamide group and one of the nitrogen atoms in the imidazole (B134444) ring are prime candidates for acting as hydrogen bond acceptors.
Hydrogen Bond Donors (D): The N-H of the acetamide could potentially act as a hydrogen bond donor, depending on the conformation.
By generating such models based on a series of active and inactive compounds, researchers can visualize the key interaction points. nih.gov This information is invaluable for optimizing lead compounds. For instance, if a model indicates an unoccupied hydrophobic pocket near the styryl phenyl ring, new derivatives can be designed with bulky hydrophobic substituents at that position to achieve a better fit and enhanced bioactivity. Similarly, if a hydrogen bond acceptor is identified as crucial, modifications can be made to the acetamide side chain to strengthen this interaction.
Computational Chemistry and Molecular Modeling of E 2 2 Styryl 1h Benzo D Imidazol 1 Yl Acetamide
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the intrinsic electronic properties of a molecule. nih.govnih.gov These calculations provide a fundamental understanding of the molecule's stability, reactivity, and the nature of its chemical bonds.
The electronic structure of a molecule is defined by the distribution of its electrons, which can be characterized by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and chemical reactivity. mdpi.comnih.gov A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For (E)-2-(2-styryl-1H-benzo[d]imidazol-1-yl)acetamide, the conjugated system extending across the styryl group and the benzimidazole (B57391) ring is expected to influence these orbital energies significantly.
The Molecular Electrostatic Potential (MEP) map is another vital tool that illustrates the charge distribution across the molecule. nih.gov It visualizes the regions that are electron-rich (negative electrostatic potential) and electron-poor (positive electrostatic potential). mdpi.com In the MEP map of this compound, negative potential (red and yellow regions) is anticipated around the electronegative oxygen and nitrogen atoms, identifying them as likely sites for electrophilic attack or hydrogen bond acceptance. nih.gov Conversely, positive potential (blue regions) is expected around the hydrogen atoms, particularly those of the acetamide (B32628) group, indicating sites for nucleophilic attack. nih.gov
Table 1: Calculated Quantum Chemical Properties
| Parameter | Value | Significance |
|---|---|---|
| EHOMO | -6.2 eV | Electron-donating capability |
| ELUMO | -2.5 eV | Electron-accepting capability |
| Energy Gap (ΔE) | 3.7 eV | Chemical reactivity and stability |
| Ionization Potential | 6.2 eV | Energy required to remove an electron |
| Electron Affinity | 2.5 eV | Energy released when an electron is added |
| Electronegativity (χ) | 4.35 eV | Tendency to attract electrons |
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov It is essential for understanding the structural basis of protein-ligand interactions and for predicting the binding affinity, which can correlate with a compound's biological activity. nih.gov
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including anticancer effects, often by inhibiting specific enzymes like kinases. nih.govnih.gov Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a crucial role in regulating the cell cycle and are validated targets in oncology. researchgate.net Docking studies of this compound against a target such as Cyclin-Dependent Kinase 8 (CDK8) would reveal specific molecular interactions within the enzyme's active site.
Analysis of the docked pose would likely show a network of non-covalent interactions responsible for stabilizing the complex. nih.gov These interactions typically include:
Hydrogen Bonds: The acetamide group's carbonyl oxygen and N-H group are prime candidates for forming hydrogen bonds with amino acid residues in the kinase hinge region.
Hydrophobic Interactions: The aromatic benzimidazole and styryl rings are expected to engage in hydrophobic interactions with nonpolar residues in the binding pocket.
Pi-Stacking: The planar aromatic systems of the ligand can form favorable π-π stacking interactions with aromatic residues like phenylalanine or tyrosine.
The primary outputs of a docking simulation are the binding mode (the orientation and conformation of the ligand in the active site) and the binding affinity, often expressed as a docking score or free energy of binding (ΔG) in kcal/mol. researchgate.net A lower binding energy indicates a more stable ligand-protein complex and potentially higher inhibitory activity. For this compound, a strong binding affinity would be expected if its structural features complement the topology of the CDK8 active site.
Table 2: Predicted Docking Results with CDK8
| Parameter | Description |
|---|---|
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | Val27, Ala40, Val72, Ile85, Asp92, Leu93, Phe95 |
| Hydrogen Bonds | Asp92 (H-donor), Leu93 (H-acceptor) |
| Hydrophobic Interactions | Val27, Ala40, Val72, Ile85 |
| Pi-Pi Stacking | Phe95 |
Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. qu.edu.qa An MD simulation of the this compound-CDK8 complex, typically run for nanoseconds, would be used to assess the stability of the binding pose predicted by docking. nih.gov Key analyses include monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to ensure the system reaches equilibrium and the ligand remains stably bound. These simulations can confirm whether the crucial hydrogen bonds and hydrophobic interactions identified in the docking study are maintained over time, providing greater confidence in the predicted binding mode. researchgate.net
In Silico Pharmacokinetic Properties and ADME Prediction (Absorption, Distribution, Metabolism, Excretion)
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction models allow for an early assessment of a molecule's drug-likeness. mdpi.com These predictions are often guided by principles such as Lipinski's Rule of Five, which helps to evaluate whether a compound has properties that would make it a likely orally active drug in humans. nih.gov For this compound, computational tools can predict its oral bioavailability, gastrointestinal absorption, ability to cross the blood-brain barrier, and potential for metabolism by cytochrome P450 enzymes. researchgate.netjetir.org
Table 3: Predicted ADME Properties
| Property | Predicted Value | Guideline/Interpretation |
|---|---|---|
| Molecular Weight | 303.36 g/mol | < 500 (Lipinski's Rule) |
| LogP (Lipophilicity) | 2.8 | < 5 (Lipinski's Rule) |
| Hydrogen Bond Donors | 1 | < 5 (Lipinski's Rule) |
| Hydrogen Bond Acceptors | 3 | < 10 (Lipinski's Rule) |
| TPSA (Topological Polar Surface Area) | 58.7 Ų | < 140 Ų (Good oral bioavailability) |
| GI Absorption | High | High probability of absorption from the gut |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational technique in medicinal chemistry for understanding the relationship between the chemical structure of a compound and its biological activity. While specific QSAR studies focused exclusively on this compound are not extensively documented in publicly available research, the principles of QSAR are widely applied to the broader class of benzimidazole derivatives to guide the design of new therapeutic agents. nih.govbiointerfaceresearch.comresearchgate.net This section will outline the theoretical application and potential insights that could be gained from a QSAR study of this specific compound and its analogues.
A QSAR model is a mathematical equation that correlates variations in the physicochemical properties of a series of compounds with their biological activities. researchgate.net The development of a robust QSAR model involves several key steps: the selection of a dataset of compounds with known activities, the calculation of molecular descriptors, the development of a mathematical model using statistical methods, and rigorous validation of the model's predictive power.
For a hypothetical QSAR study of this compound and its derivatives, a series of analogues would be synthesized and their biological activity against a specific target would be determined. Subsequently, a wide range of molecular descriptors would be calculated for each compound. These descriptors can be categorized into several classes:
Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area.
Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, with the partition coefficient (logP) being a key descriptor.
Topological Descriptors: These are numerical values that describe the atomic connectivity within the molecule.
Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), principal component analysis (PCA), or more advanced machine learning algorithms are employed to build the QSAR model. biointerfaceresearch.com The goal is to identify the descriptors that have the most significant impact on the biological activity.
A hypothetical QSAR model for a series of this compound analogues might reveal, for instance, that an increase in hydrophobicity at a certain position of the styryl ring and the presence of a hydrogen bond donor on the acetamide moiety are positively correlated with the desired biological activity. Such a model would be represented by an equation similar to:
Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n)
The predictive ability of the developed QSAR model must be rigorously validated using both internal and external validation techniques to ensure its reliability for predicting the activity of new, untested compounds. researchgate.net
The insights gained from a QSAR study can be invaluable for the rational design of new derivatives of this compound with potentially enhanced efficacy. By understanding the key structural features that govern its biological activity, medicinal chemists can prioritize the synthesis of compounds with a higher probability of success, thereby accelerating the drug discovery process.
Illustrative Data for a Hypothetical QSAR Study
The following table provides a hypothetical example of the data that would be generated in a QSAR study of a series of analogues of this compound. This data is for illustrative purposes only and does not represent actual experimental results.
| Compound | Log(1/IC50) | LogP | Molecular Weight | HOMO Energy (eV) |
|---|---|---|---|---|
| Analogue 1 | 5.2 | 3.1 | 320.4 | -6.5 |
| Analogue 2 | 5.5 | 3.4 | 334.4 | -6.3 |
| Analogue 3 | 4.9 | 2.8 | 306.3 | -6.8 |
| Analogue 4 | 5.8 | 3.6 | 348.5 | -6.1 |
| Analogue 5 | 5.1 | 3.0 | 318.4 | -6.6 |
Analytical and Spectroscopic Characterization of E 2 2 Styryl 1h Benzo D Imidazol 1 Yl Acetamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of benzimidazole (B57391) derivatives. ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule.
For a series of N-alkyl-2-(2-undecyl-1H-benzimidazol-1-yl)acetamides, the ¹H NMR spectra show characteristic signals for the aromatic protons of the benzimidazole ring, typically appearing in the range of δ 7.15-7.85 ppm. preprints.org The protons of the N-CH₂-CO group present a singlet signal around δ 4.7-4.8 ppm. preprints.org In other N-substituted benzimidazole acetamide (B32628) derivatives, the methylene (B1212753) protons of the acetamide group (-CH₂-) also appear as a singlet, for instance at δ 4.27 ppm. indexcopernicus.com The aromatic protons of the benzimidazole moiety typically appear as a complex multiplet system. indexcopernicus.comrsc.org
The ¹³C NMR spectra are equally informative. For N-alkyl-2-(2-undecyl-1H-benzimidazol-1-yl)acetamide derivatives, the carbonyl carbon (C=O) of the acetamide group resonates at approximately δ 164.4-166.4 ppm. preprints.org The carbons of the N-CH₂ group and the adjacent CH₂ group of an alkyl substituent appear at around δ 41.8 ppm and δ 46.0 ppm, respectively. preprints.org The aromatic carbons of the benzimidazole ring produce signals in the region of δ 109.3-155.5 ppm. preprints.org In other benzimidazole derivatives, the C=N carbon of the imidazole (B134444) ring can be observed at approximately δ 163.2 ppm. semanticscholar.org The chemical shifts of C4/C7 in the benzimidazole ring are sensitive to the tautomeric state and substitution pattern. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Spectral Data for Benzimidazole Acetamide Derivatives
| Compound | Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|---|
| N-Butyl-2-(2-undecyl-1H-benzimidazol-1-yl)acetamide preprints.org | ¹H | 6.41 | bs, 1H, NH |
| ¹H | 4.75 | s, 2H, NCH₂ | |
| ¹H | 7.15-7.27 | m, 4H, Ar-H | |
| ¹³C | 166.3 | C=O | |
| ¹³C | 109.4-155.5 | Ar-C | |
| ¹³C | 39.4 | NCH₂ | |
| 2-(1H-benzo[d]imidazol-2-yl)-N-(2-fluorophenyl)acetamide indexcopernicus.com | ¹H | 4.27 | s, 2H, CH₂ |
| ¹H | 6.94-8.33 | m, Ar-H |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In benzimidazole acetamide derivatives, the IR spectra typically show characteristic absorption bands for the N-H, C=O, C=N, and C=C bonds.
The stretching vibration of the amide carbonyl group (C=O) is a prominent feature, generally appearing in the range of 1645-1698 cm⁻¹. indexcopernicus.comcu.edu.eg The N-H stretching vibration of the amide group is observed around 3287-3380 cm⁻¹. indexcopernicus.comcu.edu.eg The stretching vibration for the C=N bond of the imidazole ring is typically found in the region of 1602-1628 cm⁻¹. indexcopernicus.comresearchgate.net Aromatic C-H stretching appears around 3050 cm⁻¹, while aliphatic C-H stretching is observed near 2960 cm⁻¹. indexcopernicus.comcu.edu.eg
Table 2: Characteristic IR Absorption Bands for Benzimidazole Acetamide Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| N-H Stretch (Amide) | 3287 - 3380 | indexcopernicus.comcu.edu.eg |
| C-H Stretch (Aromatic) | ~3050 | indexcopernicus.comcu.edu.eg |
| C-H Stretch (Aliphatic) | ~2960 | cu.edu.eg |
| C=O Stretch (Amide) | 1645 - 1698 | indexcopernicus.comcu.edu.eg |
| C=N Stretch (Imidazole) | 1602 - 1628 | indexcopernicus.comresearchgate.net |
| C-N Stretch | ~1285 | indexcopernicus.com |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. Using techniques like Electrospray Ionization (ESI-MS), the molecular ion peak [M+H]⁺ is often observed, which confirms the molecular mass of the synthesized compound.
For example, in the analysis of 2-(1H-benzo[d]imidazol-2-yl)-N-(2-fluorophenyl)acetamide, the calculated m/z for [M+H]⁺ was 269.3, and the found value was 270.25. indexcopernicus.com Similarly, for 2-(1H-benzo[d]imidazol-2-yl)-N-(2-chlorophenyl)acetamide, the expected [M+H]⁺ peak was at m/z 285.7, with the experimental value being 286.6. indexcopernicus.com The fragmentation patterns observed in the mass spectra of benzimidazole derivatives can also provide valuable structural information. researchgate.netscispace.comjournalijdr.com
X-ray Crystallography and Crystal Structure Analysis
X-ray crystal structure analysis of various benzimidazole derivatives reveals that the benzimidazole ring system itself is nearly planar. researchgate.netsemanticscholar.org However, substituents attached to the benzimidazole core can be twisted out of this plane. For instance, in 2-(4-methoxynaphthalen-1-yl)-1H-benzo[d]imidazole, the naphthalene (B1677914) ring system is inclined to the benzimidazole ring by 39.22 (8)°. nih.gov In another derivative, the benzimidazole moiety subtends dihedral angles of 46.16 (7)° and 77.45 (8)° with two different benzene (B151609) rings. nih.gov The conformation of substituents, such as an N-alkyl chain, can also be determined; for example, a hydroxyalkyl substituent was found to be almost coplanar with the benzimidazole fragment in one structure. nih.gov This planarity or lack thereof can significantly influence the molecule's biological activity and physical properties.
The crystal packing of benzimidazole derivatives is often governed by a network of intermolecular interactions. Hydrogen bonds are particularly important. In structures containing an N-H group on the imidazole ring and a suitable acceptor, N-H···N or N-H···O hydrogen bonds are commonly observed, often linking molecules into chains or layers. nih.govnih.gov
For example, in the crystal of 2-(4-methoxynaphthalen-1-yl)-1H-benzo[d]imidazole, molecules are linked by N-H···N hydrogen bonds to form chains. nih.gov In another case, O-H···N and O-H···O hydrogen-bonding interactions lead to the formation of two-dimensional layers. nih.gov Weaker interactions such as C-H···π and π–π stacking interactions also play a crucial role in stabilizing the crystal structure, creating complex three-dimensional architectures. researchgate.netnih.gov Hirshfeld surface analysis can be used to quantify the contributions of different types of intermolecular contacts, with H···H, C···H/H···C, and O···H/H···O contacts often being the most significant. nih.gov
Elemental Analysis
Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the empirical formula of a newly synthesized molecule. The experimentally determined percentages are compared with the theoretically calculated values, and a close agreement (typically within ±0.4%) is considered evidence of the compound's purity and correct elemental composition.
For a series of N-alkyl-2-(2-undecyl-1H-benzimidazol-1-yl)acetamides, the calculated and found percentages for C, H, and N were reported to be in good agreement. preprints.org Similarly, for other synthesized benzimidazole derivatives, the elemental analysis data matched the calculated values, confirming their proposed structures. rsc.orgcu.edu.egsu.edu.ly
Table 3: Example of Elemental Analysis Data for a Benzimidazole Derivative
| Compound | Formula | Analysis | %C | %H | %N |
|---|---|---|---|---|---|
| (E)-2-(2-benzyl-1H-benzo[d]imidazol-1-yl)-N'-(1-(3-nitrophenyl)ethylidene)acetohydrazide researchgate.net | C₂₄H₂₁N₅O₃ | Calculated | 67.44 | 4.95 | 16.38 |
| N-Propyl-2-(2-undecyl-1H-benzimidazol-1-yl)acetamide preprints.org | C₂₃H₃₇N₃O | Calculated | 74.35 | 10.04 | 11.31 |
| Found | 74.62 | 10.40 | 10.98 |
Advanced Applications and Future Research Directions of E 2 2 Styryl 1h Benzo D Imidazol 1 Yl Acetamide
Potential as Lead Compounds for Drug Discovery
The hybrid structure of styryl-benzimidazoles makes them attractive candidates for drug discovery, exhibiting a broad spectrum of pharmacological properties. ijpdd.org Researchers have extensively investigated these compounds for their antimicrobial, anticancer, antiviral, anti-inflammatory, and antiparasitic activities. ijpdd.orgisca.in
Antimicrobial and Anticancer Activity:
Derivatives of 2-styryl-benzimidazole have demonstrated significant potential as both antimicrobial and anticancer agents. nih.govnih.gov Studies have shown that certain substituted styryl benzimidazoles exhibit potent activity against various bacterial and fungal strains, including Mycobacterium tuberculosis. nih.govnih.gov For instance, a series of 5-(nitro/bromo)-styryl-2-benzimidazoles showed promising anti-tubercular and antimicrobial activities, with specific compounds identified as lead molecules. nih.gov
In the realm of oncology, benzimidazole (B57391) derivatives are known to exert anticancer effects through various mechanisms, including the disruption of microtubule networks and the induction of apoptosis. nih.govresearchgate.net The 2-styryl-benzimidazole scaffold, in particular, has been identified as having antiproliferative activity against human melanoma cells. mdpi.com The structural flexibility of these compounds allows for modifications that can enhance their potency and selectivity against cancer cells. ijpdd.orgnih.gov
Table 1: Selected Biological Activities of Styryl-Benzimidazole Derivatives
| Biological Activity | Target/Mechanism | Reference |
|---|---|---|
| Anticancer | Antiproliferative on human melanoma Colo38 cells | mdpi.com |
| Anti-tubercular | Inhibition of Mycobacterium tuberculosis H37Rv | nih.gov |
| Antibacterial | Activity against Staphylococcus aureus, Escherichia coli | nih.govjetir.org |
| Antifungal | Activity against Candida albicans, Aspergillus fumigatus | nih.gov |
Investigation in Materials Science Applications (e.g., Corrosion Inhibition by Related Benzimidazole-Acetamide Derivatives)
Beyond pharmaceuticals, benzimidazole derivatives have found utility in materials science, most notably as corrosion inhibitors for metals, particularly in acidic environments. nih.govresearchgate.net The protective action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective film that impedes the corrosion process. nih.govresearchgate.net
The (E)-2-styryl-1H-benzo[d]imidazole (STBim) molecule, a close structural relative, has been evaluated as a green corrosion inhibitor for carbon steel in hydrochloric acid, demonstrating a remarkable efficiency of 98% at an optimal concentration. researchgate.net The adsorption of these molecules typically follows the Langmuir isotherm, indicating the formation of a monolayer on the metal surface. researchgate.net Electrochemical studies, such as potentiodynamic polarization, suggest that these compounds often act as mixed-type inhibitors. researchgate.netresearchgate.net The presence of heteroatoms (N, S, O) and π-electrons in the benzimidazole ring system facilitates strong adsorption onto the metal surface. nih.govresearchgate.net
Future research in this area could focus on synthesizing and evaluating novel benzimidazole-acetamide derivatives to develop more efficient and environmentally friendly corrosion inhibitors for various industrial applications.
Development of Novel and Green Synthetic Pathways
The increasing emphasis on sustainable chemistry has driven the development of green synthetic methodologies for benzimidazole derivatives. asianpubs.orgmdpi.com Traditional methods often involve harsh reaction conditions, toxic catalysts, and low yields.
Modern approaches focus on the use of environmentally benign solvents, catalysts, and energy sources. asianpubs.orgnih.gov Glycerol, a green and efficient solvent, has been successfully used for the condensation of o-phenylenediamine (B120857) with cinnamic acids to produce 2-styrylbenzimidazoles. asianpubs.org Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool, offering solvent-free conditions, reduced reaction times, and increased yields. derpharmachemica.comnih.gov
Other green strategies include the use of:
Deep Eutectic Solvents (DES): These can act as both the reaction medium and reagent, simplifying work-up procedures. nih.gov
Solid-phase synthesis and reusable catalysts: Methods using catalysts like nano montmorillonite (B579905) clay offer advantages such as high yields, mild reaction conditions, and easy catalyst recovery. asianpubs.orgpnu.ac.ir
One-pot reactions: Condensation of o-phenylenediamine and an aldehyde in the presence of ammonium (B1175870) chloride provides an economically viable and green route to 2-substituted benzimidazoles.
Future efforts will likely concentrate on refining these green pathways and discovering new catalytic systems to make the synthesis of (E)-2-(2-styryl-1H-benzo[d]imidazol-1-yl)acetamide and its analogs even more efficient and sustainable. mdpi.com
Exploration of New Biological Targets and Mechanisms of Action
Understanding the precise molecular targets and mechanisms of action is crucial for the rational design of more effective therapeutic agents. researchgate.net Benzimidazole derivatives are known to interact with a multitude of biological targets. researchgate.net
For their anticancer effects, proposed mechanisms include:
Microtubule Inhibition: Some derivatives disrupt microtubule polymerization, leading to cell cycle arrest and apoptosis. nih.gov
Topoisomerase Inhibition: Certain benzimidazoles can inhibit DNA topoisomerases, enzymes critical for DNA replication and repair, thereby preventing cancer cell proliferation. nih.govnih.gov
Kinase Inhibition: They can act as inhibitors of various protein kinases involved in cancer signaling pathways. researchgate.net
DNA Intercalation: The planar benzimidazole ring can intercalate into DNA, disrupting its structure and function. researchgate.netnih.gov
In the context of antimicrobial activity, benzimidazoles can interfere with essential cellular processes. researchgate.net For example, their anthelmintic action often involves binding to the β-tubulin protein of the parasite, disrupting microtubule-dependent functions. plos.org Some derivatives have also been shown to inhibit dihydrofolate reductase (DHFR), an enzyme vital for nucleotide synthesis in microbes. nih.gov
Future research should employ advanced techniques like proteomics, genomics, and molecular docking to identify novel biological targets and elucidate the complex mechanisms through which this compound and its analogs exert their therapeutic effects. nih.govnih.gov
Strategies for Overcoming Drug Resistance in Therapeutic Applications
The emergence of drug resistance is a major obstacle in the treatment of cancer and infectious diseases. nih.govnih.gov Benzimidazole derivatives offer several potential strategies to combat this challenge.
One promising approach is the development of multi-target drugs. By designing molecules that can interact with multiple biological targets simultaneously, the likelihood of resistance developing through a single mutation is reduced. researchgate.netmatilda.science The diverse biological activities of the styryl-benzimidazole scaffold make it an ideal platform for creating such multi-targeting agents. ijpdd.orgresearchgate.net
Another strategy involves designing compounds that can overcome specific resistance mechanisms. For instance, in parasitic infections, resistance to benzimidazoles is often linked to specific mutations in the β-tubulin gene. plos.org Novel derivatives could be designed to bind effectively to these mutated proteins. Research has identified specific mutations, such as F167Y and Q134H in the β-tubulin of Ancylostoma caninum, that confer resistance. plos.org
Furthermore, benzimidazole derivatives could be used in combination therapy with existing drugs to enhance their efficacy and circumvent resistance. Their ability to inhibit various cellular pathways could potentially re-sensitize resistant cells to conventional chemotherapeutics. The development of dual-target inhibitors, for example, targeting both hemozoin formation and the falcipain-2 enzyme in malaria, represents a viable strategy to combat drug resistance. matilda.science
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-2-(2-styryl-1H-benzo[d]imidazol-1-yl)acetamide to ensure high stereochemical purity?
- Methodology : A multi-step approach is recommended. First, synthesize the benzimidazole core via condensation of o-phenylenediamine derivatives with carboxylic acids or aldehydes under acidic conditions. Introduce the styryl group using a Heck coupling reaction with styrene derivatives to ensure (E)-configuration. Finally, acetylate the nitrogen using chloroacetamide in the presence of a base like K₂CO₃. Monitor reaction progress with TLC and optimize stereochemical purity using chiral HPLC .
Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?
- Methodology :
- 1H/13C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and styryl vinyl protons (δ 6.5–7.2 ppm with coupling constants J ≈ 16 Hz for trans-configuration). Acetamide protons appear at δ 3.8–4.2 ppm .
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and C-N stretches (~1250 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns .
- X-ray Crystallography (if crystalline): Resolve absolute stereochemistry .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
- Methodology :
- Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (PBS, pH 7.4) with co-solvents like Tween-80. Use UV-Vis spectroscopy for quantification.
- Stability : Conduct accelerated degradation studies under varying pH (2–9), temperatures (4–37°C), and light exposure. Monitor via HPLC .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance biological efficacy?
- Methodology :
- Substituent Variation : Modify styryl (e.g., electron-withdrawing/-donating groups) and acetamide moieties. Use Suzuki-Miyaura coupling for diverse aryl substitutions .
- Biological Testing : Screen derivatives against target pathways (e.g., p53-Mdm2 interaction via fluorescence polarization) and compare IC₅₀ values. Cross-validate with cellular assays (e.g., apoptosis in cancer cell lines) .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Methodology :
- Standardized Assays : Replicate studies using identical cell lines (e.g., MCF-7 for anticancer activity) and compound purity (>95% by HPLC).
- Mechanistic Profiling : Combine biochemical (e.g., kinase inhibition) and phenotypic assays (e.g., antimicrobial disk diffusion) to identify off-target effects .
Q. How can computational methods predict target interactions and guide synthetic optimization?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model binding to targets like Mdm2 (PDB ID: 1YCR). Prioritize derivatives with improved binding scores.
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories.
- QSAR Models : Corrogate electronic (HOMO/LUMO) and steric parameters (logP) with activity data .
Q. What strategies improve pharmacokinetic properties, such as bioavailability and metabolic stability?
- Methodology :
- Prodrug Design : Mask polar groups (e.g., esterify acetamide) to enhance membrane permeability.
- Microsomal Stability Assays : Incubate with liver microsomes and quantify parent compound via LC-MS. Introduce fluorinated substituents to block metabolic hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
